N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:
Fischer Indole Synthesis: This method is commonly used for the preparation of indole derivatives.
N-Alkylation: The indole derivative is then subjected to N-alkylation using appropriate alkylating agents to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophilic reagents, acidic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
- 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to its specific combination of the indole and phthalazinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17ClN4O2 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C20H17ClN4O2/c21-16-6-5-14-7-9-24(18(14)11-16)10-8-22-19(26)13-25-20(27)17-4-2-1-3-15(17)12-23-25/h1-7,9,11-12H,8,10,13H2,(H,22,26) |
InChI Key |
PGAWMFPCGWWFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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